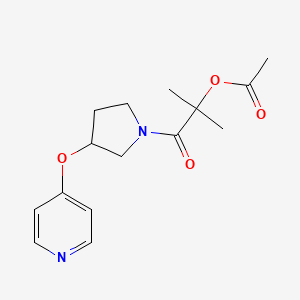
4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the core chromene structure. One common approach is the condensation of 2-phenylpyrimidin-5-yl ethylamine with chromene-2-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: : The chromene ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the chromene structure, potentially altering its biological activity.
Substitution: : Substitution reactions at different positions on the chromene ring can lead to the formation of new compounds with varied properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized chromene derivatives, reduced chromene derivatives, and substituted chromene derivatives, each with unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential in various assays, including antioxidant and anti-inflammatory activities. It has been studied for its ability to scavenge free radicals and inhibit inflammatory pathways.
Medicine
In medicine, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.
Industry
In industry, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a candidate for further research and development.
Wirkmechanismus
The mechanism by which 4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide exerts its effects involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, leading to the modulation of cellular processes. For example, its antioxidant activity is attributed to its ability to neutralize free radicals, while its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide include:
Chromene-2-carboxylic acid
2-phenylpyrimidin-5-yl ethylamine
Various chromene derivatives with different substituents
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and its resulting biological activities
Eigenschaften
IUPAC Name |
4-oxo-N-[2-(2-phenylpyrimidin-5-yl)ethyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-18-12-20(28-19-9-5-4-8-17(18)19)22(27)23-11-10-15-13-24-21(25-14-15)16-6-2-1-3-7-16/h1-9,12-14H,10-11H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISOHHJAZUWTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B2789212.png)
![2-tert-butyl-1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2789213.png)
![6-Methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B2789214.png)




![2-CHLORO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2789221.png)


![3-(2-fluorophenyl)-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}propan-1-one](/img/structure/B2789228.png)
![5-(2-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2789230.png)
